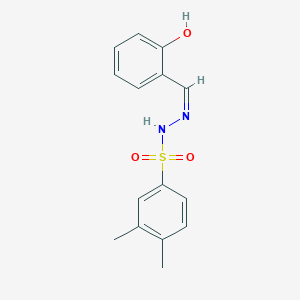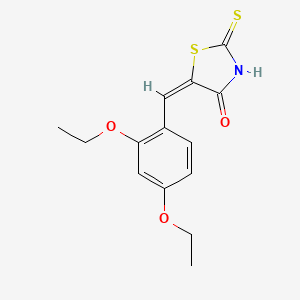
N'-(2-hydroxybenzylidene)-3,4-dimethylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxybenzylidene)-3,4-dimethylbenzenesulfonohydrazide, commonly known as sulfaquinoxaline, is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections. It belongs to the class of sulfa drugs, which work by inhibiting the growth and replication of bacteria. Sulfaquinoxaline has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
Sulfaquinoxaline works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for DNA synthesis and cell division, and bacteria require it to grow and replicate. Sulfaquinoxaline binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, and prevents it from functioning properly. This leads to a depletion of folic acid in the bacteria, which eventually results in their death.
Biochemical and Physiological Effects
Sulfaquinoxaline has been shown to have both beneficial and detrimental effects on the biochemical and physiological processes in animals. It has been found to increase the growth rate and feed efficiency in poultry, but can also cause toxicity and adverse effects on the liver and kidneys. In addition, sulfaquinoxaline has been shown to affect the gut microbiome of animals, which can have implications for overall health and disease resistance.
実験室実験の利点と制限
Sulfaquinoxaline has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and has a broad spectrum of activity against bacteria. However, it also has limitations, such as its potential toxicity to animals and the development of antibiotic resistance in bacteria.
将来の方向性
There are several future directions for research on sulfaquinoxaline. One area of interest is the development of new derivatives of sulfaquinoxaline that have enhanced activity against resistant bacterial strains. Another area of research is the investigation of the effects of sulfaquinoxaline on the gut microbiome and its potential role in promoting overall health and disease resistance in animals. Finally, further studies are needed to assess the long-term effects of sulfaquinoxaline on animal health and the environment.
合成法
Sulfaquinoxaline can be synthesized by reacting 2-hydroxybenzaldehyde with 3,4-dimethylbenzenesulfonylhydrazide in the presence of a base. The resulting product is then purified by recrystallization.
科学的研究の応用
Sulfaquinoxaline has been used in scientific research as a tool to study bacterial growth and antibiotic resistance. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. Sulfaquinoxaline has also been used in combination with other antibiotics to enhance their effectiveness against resistant bacterial strains.
特性
IUPAC Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-7-8-14(9-12(11)2)21(19,20)17-16-10-13-5-3-4-6-15(13)18/h3-10,17-18H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHPVXUIUSIASD-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B6102567.png)
![7-chloro-3-(4-chlorophenyl)-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6102573.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6102584.png)
![3-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6102605.png)
![6-[(trans-4-hydroxycyclohexyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6102609.png)
![N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]glycine](/img/structure/B6102613.png)
![3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102620.png)

![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B6102627.png)

![4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6102631.png)
![5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6102632.png)

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6102661.png)